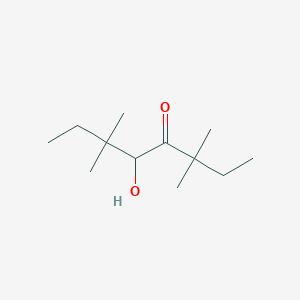
5-Hydroxy-3,3,6,6-tetramethyloctan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3,3,6,6-tetramethyloctan-4-one is an organic compound with a unique structure characterized by the presence of a hydroxyl group and a ketone group on a highly substituted octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol using molecular oxygen or other oxidizing agents. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,3,6,6-tetramethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-carboxy-3,3,6,6-tetramethyloctan-4-one.
Reduction: Formation of 5-hydroxy-3,3,6,6-tetramethyloctanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-3,3,6,6-tetramethyloctan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3,3,6,6-tetramethylthiepan-4-one: A structurally similar compound with a sulfur atom in place of an oxygen atom.
5-Hydroxy-3,3,6,6-tetramethyloctanol: The reduced form of 5-Hydroxy-3,3,6,6-tetramethyloctan-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and ketone functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
54623-37-9 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
5-hydroxy-3,3,6,6-tetramethyloctan-4-one |
InChI |
InChI=1S/C12H24O2/c1-7-11(3,4)9(13)10(14)12(5,6)8-2/h9,13H,7-8H2,1-6H3 |
InChI Key |
FLJKXUVXDVPJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(=O)C(C)(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
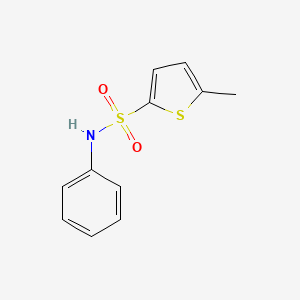


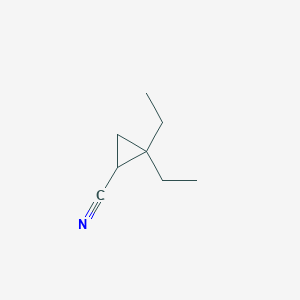
![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
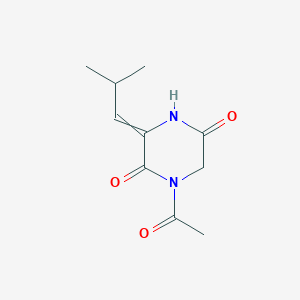

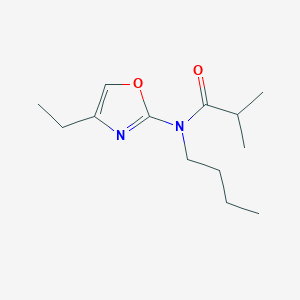
![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
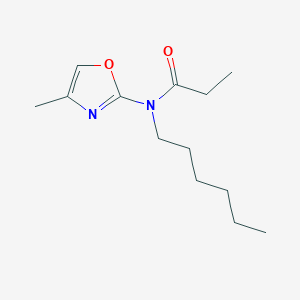
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)
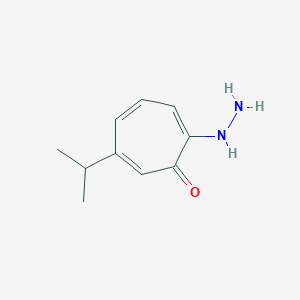
![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)
